molecular formula C11H14ClNO B12114733 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one

Cat. No.: B12114733
M. Wt: 211.69 g/mol
InChI Key: MERTXJZVANXCIY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one is a chemical compound with the molecular formula C11H15ClNO. It is known for its applications in various research fields, particularly in organic chemistry and pharmacology. This compound is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to a propanone backbone.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with dimethylamine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid. The mixture is usually heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to control the reaction rate and selectivity. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)propan-1-one: This compound lacks the dimethylamino group, which may result in different chemical and biological properties.

    1-(2-Chlorophenyl)-2-(dimethylamino)propan-1-one: The position of the dimethylamino group differs, potentially affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C11H14ClNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3

InChI Key

MERTXJZVANXCIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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